molecular formula C8H12BrF3 B1481945 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane CAS No. 2092723-24-3

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane

Cat. No.: B1481945
CAS No.: 2092723-24-3
M. Wt: 245.08 g/mol
InChI Key: JWEZCCBUISMUCB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is a sophisticated chemical building block designed for advanced research and development. This compound integrates a reactive bromomethyl group and a stable, hydrophobic trifluoromethyl group on a single carbon of a cyclohexane ring, making it a valuable intermediate for synthetic organic chemistry. Research Applications & Value: The primary value of this reagent lies in its potential for nucleophilic substitution reactions; the benzylic-like bromide is an excellent leaving group, enabling the introduction of the -CH 2 C(CF 3 )C 6 H 10 - moiety into more complex molecular architectures . It is particularly useful in medicinal chemistry for creating novel candidates, as the trifluoromethyl group is a key motif known to improve a molecule's metabolic stability, membrane permeability, and binding affinity . In materials science, it can serve as a monomer or precursor for constructing specialty polymers and frameworks with unique electronic or surface properties. Mechanism of Action: In synthetic transformations, this compound typically functions as an electrophile. The carbon of the bromomethyl group is electrophilic and susceptible to attack by nucleophiles (e.g., amines, alkoxides, carbon nucleophiles) in S N 2 or related mechanisms . This allows researchers to efficiently build complex, functionalized molecules. The cyclohexane ring provides conformational rigidity, which can be exploited to influence the three-dimensional shape of the final product. Note on Specifications: The specific CAS Number, purity, and physical data (e.g., boiling point, density) for this exact compound could not be definitively confirmed from search results. Suppliers typically list this information, and it must be verified on the product's Certificate of Analysis. Safety & Handling: As an alkyl bromide, this compound is likely a skin and eye irritant and may be harmful if swallowed or inhaled. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(bromomethyl)-1-(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrF3/c9-6-7(8(10,11)12)4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEZCCBUISMUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced onto the cyclohexane ring via electrophilic trifluoromethylation. This can be achieved by reacting cyclohexane derivatives with trifluoromethyl iodide or other trifluoromethylating agents under controlled conditions to ensure selective substitution at the desired carbon.

  • Reaction Conditions: The reaction is often conducted in an inert solvent such as dichloromethane or acetonitrile, at low to moderate temperatures to prevent side reactions.
  • Catalysts: Copper-based catalysts or photochemical initiators may be employed to activate the trifluoromethylating agent.
  • Selectivity: The reaction favors substitution at the tertiary carbon (if present) or at activated positions on the ring.

Bromination to Form the Bromomethyl Group

Following trifluoromethylation, the bromomethyl group is introduced by bromination of the methyl substituent adjacent to the cyclohexane ring.

  • Bromination Agents: Bromine or N-bromosuccinimide (NBS) are common reagents.
  • Reaction Medium: The bromination is typically carried out in solvents like carbon tetrachloride or dichloromethane.
  • Radical Initiation: The reaction is often initiated by light (photochemical) or radical initiators such as azobisisobutyronitrile (AIBN).
  • Temperature Control: Maintaining moderate temperatures (e.g., 25–40 °C) helps control the reaction rate and selectivity.
  • Purification: The product is purified by distillation or chromatographic techniques to isolate pure 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane.

Representative Synthetic Route Summary

Step Description Reagents/Conditions Outcome
1 Electrophilic trifluoromethylation of cyclohexane derivative Trifluoromethyl iodide, copper catalyst, inert solvent, 0–25 °C Introduction of trifluoromethyl group on cyclohexane
2 Radical bromination of methyl substituent Bromine or NBS, radical initiator (AIBN), CCl4 or DCM, 25–40 °C, light Formation of bromomethyl substituent
3 Purification Distillation or chromatography Isolation of pure this compound

Research Findings and Optimization

  • Selectivity: Research emphasizes the importance of reaction temperature and reagent stoichiometry to maximize yield and minimize side products.
  • Yield: Typical yields for the bromination step can reach above 85% under optimized conditions.
  • Scalability: The process has been adapted for scale-up with attention to mixing and heat dissipation to maintain product quality.
  • Mechanistic Insights: Bromination proceeds via a radical chain mechanism, while trifluoromethylation involves electrophilic substitution facilitated by metal catalysis.

Data Table: Key Parameters in Preparation

Parameter Typical Value/Condition Notes
Trifluoromethylating agent Trifluoromethyl iodide Electrophilic source
Catalyst Copper(I) iodide or similar Facilitates CF3 transfer
Brominating agent Bromine or N-bromosuccinimide Radical bromination
Solvent Dichloromethane, carbon tetrachloride Inert solvents for selective reactions
Temperature 0–40 °C Controlled to avoid side reactions
Reaction time 2–10 hours Depending on scale and conditions
Purification methods Distillation, column chromatography Ensures product purity
Typical yield 80–90% High efficiency with optimized protocol

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions may be less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.

    Elimination Reactions: Alkenes with a trifluoromethyl group.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.

Scientific Research Applications

Pharmaceutical Applications

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in various chemical reactions that are crucial for drug development.

Key Areas of Research :

  • Antiviral Agents : Research has indicated that compounds with similar structures can act as inhibitors for viruses, such as the Ebola virus. The trifluoromethyl group is particularly beneficial for enhancing the bioactivity of antiviral compounds .
  • Synthesis of Complex Molecules : This compound serves as a precursor in synthesizing complex fluorinated molecules, which are often used in pharmaceuticals due to their enhanced metabolic stability and bioactivity .

Case Study Example :
A study focused on the synthesis of 4-(aminomethyl)benzamide derivatives demonstrated that introducing trifluoromethyl groups significantly improved antiviral activity against the Ebola virus, suggesting that similar strategies could be employed using this compound .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

  • Fluorinated Polymers : The compound can be used in the synthesis of fluorinated polymers, which possess excellent chemical resistance and thermal stability. These polymers are utilized in various industrial applications, including coatings and sealants.
  • Surface Modifications : Its reactivity allows it to be used in surface modification processes, enhancing the properties of materials such as metals and plastics by improving their resistance to corrosion and wear.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects.

Comparison with Similar Compounds

1-(Bromomethyl)-1-ethylcyclohexane

  • Molecular Formula : C₉H₁₇Br
  • Molecular Weight : 205.14 g/mol
  • Key Differences :
    • Replaces the -CF₃ group with an ethyl (-CH₂CH₃) group, reducing electronegativity and steric bulk.
    • Lower molecular weight (205.14 vs. 245.08 g/mol) due to the absence of fluorine atoms.
    • Ethyl groups are less electron-withdrawing, leading to slower reaction kinetics in nucleophilic substitutions compared to the -CF₃-containing analog.
  • Applications : Primarily used in simpler alkylation reactions where steric hindrance is minimized .

1-(Bromomethyl)-1-methanesulfonylcyclohexane

  • Molecular Formula : C₈H₁₅BrO₂S
  • Molecular Weight : 255.17 g/mol
  • Key Differences :
    • Substitutes -CF₃ with a methanesulfonyl (-SO₂CH₃) group, a strong electron-withdrawing and leaving group.
    • Higher molecular weight (255.17 vs. 245.08 g/mol) due to sulfur and oxygen atoms.
    • The sulfonyl group enhances reactivity in elimination and substitution reactions, unlike the chemically stable -CF₃ group.
  • Applications : Useful in synthesizing sulfonamide drugs and materials requiring high thermal stability .

Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate

  • Molecular Formula : C₁₄H₁₇BrO₂
  • Molecular Weight : 313.19 g/mol
  • Key Differences :
    • Introduces a bromophenyl aromatic ring and an ester (-COOCH₃) group instead of -CF₃.
    • Aromaticity enables π-π stacking in materials science, while the ester group offers versatility in hydrolysis and condensation reactions.
    • Higher molecular weight (313.19 vs. 245.08 g/mol) due to the phenyl and ester moieties.
  • Applications : Key intermediate in dyes, liquid crystals, and polymer additives .

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₆NBr·HCl
  • Molecular Weight : 290.62 g/mol
  • Key Differences :
    • Replaces -CF₃ with an amine (-NH₂) group and a bromophenyl substituent.
    • The amine group introduces basicity, enabling salt formation (e.g., hydrochloride) and participation in hydrogen bonding.
    • Bromophenyl enhances UV absorption, useful in photochemical studies.
  • Applications : Explored in neurological drug development due to structural similarity to bioactive amines .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane C₈H₁₂BrF₃ 245.08 -CH₂Br, -CF₃ High stability, moderate SN2 reactivity Pharmaceutical intermediates
1-(Bromomethyl)-1-ethylcyclohexane C₉H₁₇Br 205.14 -CH₂Br, -CH₂CH₃ Slow SN2 due to steric hindrance Alkylation reactions
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 -CH₂Br, -SO₂CH₃ Fast elimination reactions Sulfonamide synthesis
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 313.19 -COOCH₃, -BrPh Ester hydrolysis, aromatic coupling Materials science
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₆NBr·HCl 290.62 -NH₂·HCl, -BrPh Hydrogen bonding, salt formation Neurological drug research

Biological Activity

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. The unique presence of both bromomethyl and trifluoromethyl groups enhances its reactivity and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C7_{7}H8_{8}BrF3_{3}. The structure features a cyclohexane ring with a bromomethyl group and a trifluoromethyl group, which contribute to its unique reactivity profile.

PropertyValue
Molecular FormulaC7_{7}H8_{8}BrF3_{3}
Molecular Weight229.04 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits several biological activities primarily attributed to the trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

Key Mechanisms:

  • Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, leading to the formation of various derivatives that may exhibit different biological activities.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, which may have distinct biological effects.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Activity: Research indicates that compounds with trifluoromethyl groups often display enhanced antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Cytotoxicity Studies: In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, making them potential candidates for cancer therapeutics .
  • Drug Development Applications: The compound has been explored as a building block in the synthesis of more complex molecules with improved pharmacokinetic properties. Its structural features allow for modifications that can enhance drug efficacy and reduce toxicity .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialSignificant activity against bacterial strains
CytotoxicitySelective cytotoxic effects on cancer cells
Drug DevelopmentPotential as a building block for new drugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
Reactant of Route 2
1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane

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